N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Catalog No.
S11726573
CAS No.
M.F
C21H30N2O5S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl...

Product Name

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H30N2O5S/c1-14-15(2)23(12-13-27-6)19(22-20(24)21(3,4)5)18(14)29(25,26)17-10-8-16(28-7)9-11-17/h8-11H,12-13H2,1-7H3,(H,22,24)

InChI Key

PMGHQDXEOXUNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)CCOC)C

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structural features. It contains a pyrrole ring, which is a five-membered aromatic ring with nitrogen, and a sulfonyl group attached to a phenyl ring. The presence of methoxyethyl and dimethyl groups contributes to its distinctive chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Typical for amides and pyrrole derivatives, including:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it a good leaving group.
  • Electrophilic Aromatic Substitution: The methoxy groups on the phenyl ring can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

Research into similar compounds suggests that N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide may exhibit various biological activities. Compounds with similar structures have been reported to have:

  • Anticancer Properties: Some pyrrole derivatives have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects: The sulfonyl moiety may contribute to anti-inflammatory activity.
  • Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties against bacteria and fungi.

Synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the Pyrrole Ring: The initial step may involve the condensation of appropriate precursors to form the pyrrole structure.
  • Introduction of the Sulfonyl Group: This can be achieved through sulfonation reactions involving sulfonyl chlorides or sulfones.
  • Alkylation: The introduction of the methoxyethyl group can be performed via alkylation reactions using suitable alkyl halides.
  • Final Amide Formation: The final step would involve coupling the resulting amine with a carboxylic acid derivative to form the amide bond.

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Probes: For studying biological pathways or mechanisms in cellular systems.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies reveal how this compound interacts with biological targets such as enzymes or receptors. Preliminary studies might include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or receptors.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to understand its efficacy and safety profile.

Similar Compounds

Several compounds share structural similarities with N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide. These include:

  • N-{1-(4-methoxyphenyl)-3-(pyridin-4-yl)propaneamide}
    • Similarity: Contains an amide bond and aromatic rings.
    • Unique Feature: Pyridine ring instead of pyrrole.
  • N-[3-(4-methoxyphenyl)-5-(dimethylamino)thiazol-2-yl]acetamide
    • Similarity: Features a methoxy group and an aromatic system.
    • Unique Feature: Thiazole ring instead of pyrrole.
  • N-{1-(3-methoxypropyl)-3-(4-fluorophenyl)urea}
    • Similarity: Contains an aromatic phenyl group and an amide structure.
    • Unique Feature: Urea functional group instead of sulfonamide.

The uniqueness of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide lies in its specific combination of functional groups and structural features that may confer distinct biological activities not present in these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

422.18754324 g/mol

Monoisotopic Mass

422.18754324 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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